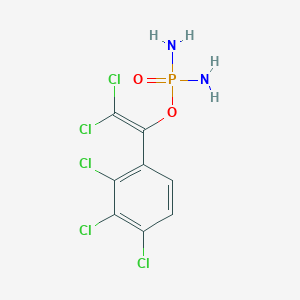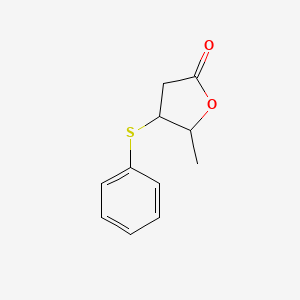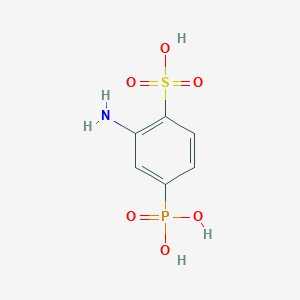
2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate is a complex organic compound with a unique structure that includes multiple chlorine atoms and a phosphorodiamidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate typically involves multiple steps, starting with the preparation of the core structure and subsequent introduction of the phosphorodiamidate group. Common reagents used in the synthesis include chlorinating agents and phosphorodiamidate precursors. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and phosphorodiamidate group can form bonds with various biological molecules, leading to specific effects. The pathways involved may include inhibition of enzymes or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethanone: Similar in structure but lacks the phosphorodiamidate group.
2,3,4-Trichlorophenyl derivatives: Compounds with similar aromatic rings but different substituents.
Uniqueness
The uniqueness of 2,2-Dichloro-1-(2,3,4-trichlorophenyl)ethenyl phosphorodiamidate lies in its combination of multiple chlorine atoms and the phosphorodiamidate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
61447-48-1 |
|---|---|
Molecular Formula |
C8H6Cl5N2O2P |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2,2-dichloro-1-diaminophosphoryloxyethenyl)benzene |
InChI |
InChI=1S/C8H6Cl5N2O2P/c9-4-2-1-3(5(10)6(4)11)7(8(12)13)17-18(14,15)16/h1-2H,(H4,14,15,16) |
InChI Key |
POAAITVBWJHZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=C(Cl)Cl)OP(=O)(N)N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl [(pent-4-en-1-yl)oxy]carbamate](/img/structure/B14570363.png)

![2-(4-Ethoxybutyl)-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14570374.png)
![1,1'-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene]](/img/structure/B14570382.png)




![4-Oxo-4-[4-(thiocyanato)anilino]but-2-enoic acid](/img/structure/B14570411.png)

